molecular formula C28H32Cl2N2P2Ru B1591229 Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II) CAS No. 506417-41-0

Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)

Cat. No. B1591229
M. Wt: 630.5 g/mol
InChI Key: BJNVYFXBTNBKRU-UHFFFAOYSA-L
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Description

“Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)” is a chemical compound with the empirical formula C28H32Cl2N2P2Ru . It is a chiral catalyst and ligand used in various chemical reactions .


Molecular Structure Analysis

The molecular weight of “Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)” is 630.49 . The SMILES string representation is Cl[Ru]Cl.NCCP(c1ccccc1)c2ccccc2.NCCP(c3ccccc3)c4ccccc4 .


Chemical Reactions Analysis

“Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)” is used as a catalyst in several chemical reactions. These include the synthesis of long chain linear fatty acid esters, preparation of ruthenium borohydride complexes for use in hydrogenation reactions, dehydrogenation of ammonia boranes, chemoselective reduction of carboxylic esters, and synthesis of ruthenium beta-aminophosphine hydrido/chloro complexes .


Physical And Chemical Properties Analysis

“Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)” is a solid with a melting point of 130-135 °C . It is not soluble in water .

Scientific Research Applications

  • Electrochemical Activity : A study by Abu-Nameh (2020) demonstrates the use of a ruthenium complex, similar in structure to Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II), for the electrochemical detection of tadalafil. This application highlights the electrochemical properties of ruthenium complexes (Abu-Nameh, 2020).

  • Catalysis in Reduction Reactions : Januszkiewicz and Alpar (1983) have shown that Dichlorotris(triphenylphosphine)ruthenium(II), a compound structurally related to the subject of your query, is effective in phase transfer-catalyzed reduction reactions. This indicates the potential of similar ruthenium complexes in catalytic applications (Januszkiewicz & Alpar, 1983).

  • Homogeneous Hydrogen Transfer : Speier and Markó (1981) explored the kinetics and mechanism of homogeneous hydrogen transfer from alcohols to olefins catalyzed by Dichlorotris(triphenylphosphine)ruthenium(II). This study underlines the role of similar ruthenium complexes in facilitating hydrogen transfer in organic reactions (Speier & Markó, 1981).

  • Chiral Catalysis : A study by Benincori et al. (1995) reveals that ruthenium(II) dichloride complexes with chiral atropisomeric heterocyclic ligands are effective in reducing α- and β-oxoesters, highlighting the chiral catalytic capabilities of ruthenium complexes (Benincori et al., 1995).

  • DNA and Protein Interactions : Research by Colina-Vegas et al. (2016) on ruthenium complexes incorporating 1,2-bis(diphenylphosphino)ethane shows interaction with DNA and bovine serum albumin, indicating potential applications in studying biomolecular interactions (Colina-Vegas et al., 2016).

  • Biofuel Production : Wingad et al. (2015) report on ruthenium catalysts incorporating phosphine-amine ligands for converting ethanol to advanced biofuels, showcasing the utility of ruthenium complexes in renewable energy production (Wingad et al., 2015).

Safety And Hazards

“Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

dichlororuthenium;2-diphenylphosphanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H16NP.2ClH.Ru/c2*15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;;/h2*1-10H,11-12,15H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNVYFXBTNBKRU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32Cl2N2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584787
Record name 2-(Diphenylphosphanyl)ethan-1-amine--dichlororuthenium (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II)

CAS RN

506417-41-0
Record name 2-(Diphenylphosphanyl)ethan-1-amine--dichlororuthenium (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorobis(2-(diphenylphosphino)-ethylamine)ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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